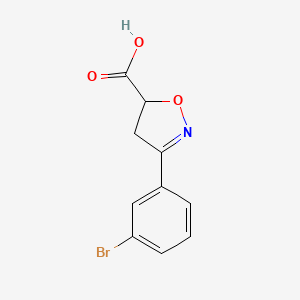

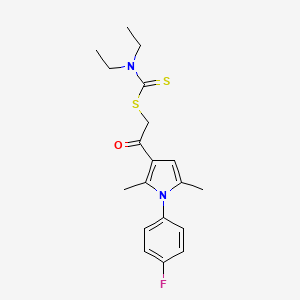

![molecular formula C16H13NOS2 B2553500 N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide CAS No. 896348-32-6](/img/structure/B2553500.png)

N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of Schiff's bases containing a thiadiazole scaffold, as seen in the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . Similarly, substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction . These methods suggest possible synthetic routes that could be adapted for the synthesis of "N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using techniques such as X-ray diffraction, IR, NMR, and mass spectrometry . For instance, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined to crystallize in the monoclinic space group . These techniques could be employed to analyze the molecular structure of "N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide."

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be predicted using computational methods such as DFT calculations, as seen in the study of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can provide insights into the chemical reactivity of the molecule . These methods could be applied to understand the reactivity of "N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their anticancer activity, can be evaluated using in vitro assays like the MTT assay . The antioxidant properties can be determined using tests like the DPPH free radical scavenging test . Additionally, computational studies can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties . These approaches could be used to assess the properties of "N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide."

Case Studies

Several of the papers discuss the biological activities of benzamide derivatives. For example, novel Schiff's bases containing a thiadiazole scaffold and benzamide groups exhibited promising anticancer activity against various human cancer cell lines . Another study reported on the antiarrhythmic, serotonin antagonist, and antianxiety activities of novel thiophene derivatives . These case studies provide a context for the potential applications of "N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide" in medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A significant portion of the research on N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide is dedicated to its synthesis and characterization. Studies have described various methods for the synthesis of related compounds, emphasizing the importance of these processes in creating compounds with potential biological activities. For example, compounds synthesized include acylthioureas and derivatives with potential antimicrobial properties, highlighting the role of specific functional groups in enhancing biological activity (Limban et al., 2011; Ravinaik et al., 2021).

Antipathogenic Activity

Research has also explored the antipathogenic potential of compounds structurally similar to N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide. These compounds have been tested against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating significant antimicrobial and antibiofilm properties. This suggests the potential of such compounds in developing new antimicrobial agents (Limban et al., 2011).

Anticancer Evaluation

The anticancer activities of related compounds have been evaluated across different cancer cell lines, indicating moderate to excellent activity compared to reference drugs. This research highlights the potential therapeutic applications of these compounds in oncology, providing a basis for further investigation into their mechanism of action and effectiveness in cancer treatment (Ravinaik et al., 2021).

Crystal Structure Analysis

The crystal structure of compounds related to N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide has been determined, offering insights into their molecular configuration and potential interactions. Such studies are crucial for understanding the chemical behavior of these compounds and for designing molecules with enhanced biological activities (Sharma et al., 2016).

Propiedades

IUPAC Name |

N-(1-benzothiophen-5-yl)-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS2/c1-19-15-5-3-2-4-13(15)16(18)17-12-6-7-14-11(10-12)8-9-20-14/h2-10H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPZXKGKRXFTRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

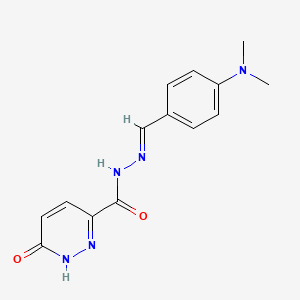

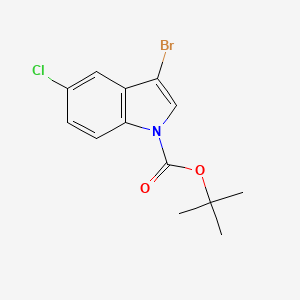

![5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde](/img/structure/B2553417.png)

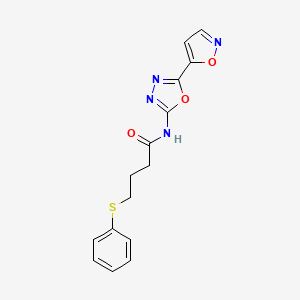

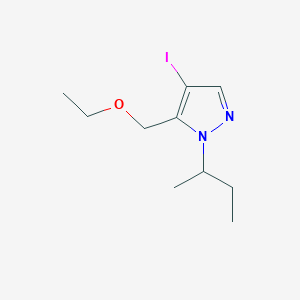

![N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553422.png)

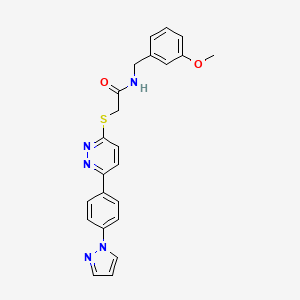

![7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553428.png)

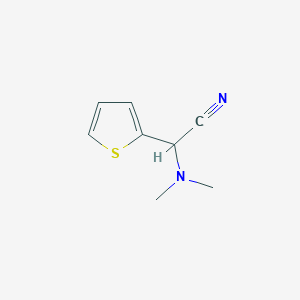

![(2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2553439.png)